molecular formula C24H20FN7O3 B2615690 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide CAS No. 1007062-98-7

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B2615690
CAS No.: 1007062-98-7
M. Wt: 473.468
InChI Key: NSLUEGSEKGNQQY-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide is a sophisticated organic compound that plays a significant role in various scientific fields. Its unique structure, featuring a combination of pyrazolo and pyrazolyl rings, is complemented by the presence of a 4-fluorophenyl group and dimethoxybenzamide, making it a key subject of interest in both chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide generally involves multi-step reactions, starting from basic precursors and employing various organic reactions including cyclization, substitution, and amidation. The typical synthetic route is as follows:

  • Formation of the 1H-pyrazolo[3,4-d]pyrimidine core.

  • Substitution at the 4-position with a 4-fluorophenyl group.

  • Attachment of a 3-methyl-1H-pyrazol-5-yl moiety.

  • Amidation reaction to attach the 3,5-dimethoxybenzamide.

Industrial Production Methods

Industrial production scales up these laboratory methods, focusing on optimizing reaction conditions to increase yield and reduce costs. Techniques like continuous flow synthesis and advanced purification methods are often employed to meet the stringent demands of industrial output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole moiety.

  • Reduction: : Reduction reactions can target the nitro groups if present, converting them into amines.

  • Substitution: : Halogen substitution reactions can be performed on the 4-fluorophenyl group.

  • Amidation: : Formation of the benzamide linkage through amidation reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, palladium on carbon.

  • Substitution: : Halogenating agents like N-bromosuccinimide.

  • Amidation: : Carbodiimides, amine bases.

Major Products

The reactions typically yield various derivatives based on the modifications at the fluorophenyl, pyrazolyl, and benzamide sites.

Scientific Research Applications

Chemistry

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide serves as a versatile building block in organic synthesis, helping to develop new materials and pharmaceuticals.

Biology

The compound is studied for its interactions with biological macromolecules, making it a potential candidate for drug development.

Medicine

Preliminary research indicates it may have therapeutic potential, particularly in oncology and neurology, due to its ability to interact with specific cellular targets.

Industry

In industrial applications, it is utilized in the development of new polymers and advanced materials due to its complex structure and reactivity profile.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. Its pyrazolo[3,4-d]pyrimidine core is known to interact with ATP-binding sites, while the 4-fluorophenyl group enhances binding affinity and specificity. The detailed pathways often involve modulation of signal transduction or enzymatic activity, impacting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide

  • N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide

Uniqueness

What sets N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide apart is its specific substitution pattern which provides unique chemical and biological properties. The 4-fluorophenyl group, in particular, enhances its ability to penetrate cell membranes and bind with high specificity to molecular targets.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O3/c1-14-8-21(29-24(33)15-9-18(34-2)11-19(10-15)35-3)32(30-14)23-20-12-28-31(22(20)26-13-27-23)17-6-4-16(25)5-7-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLUEGSEKGNQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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